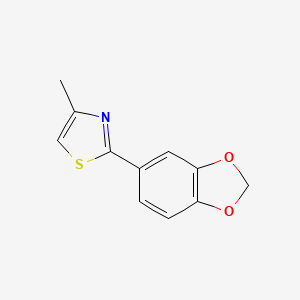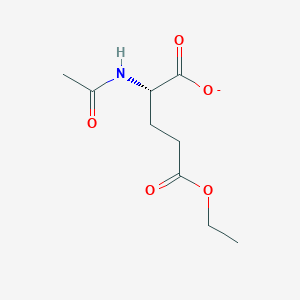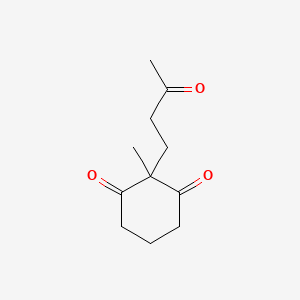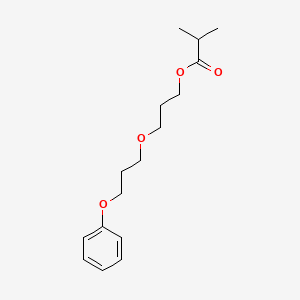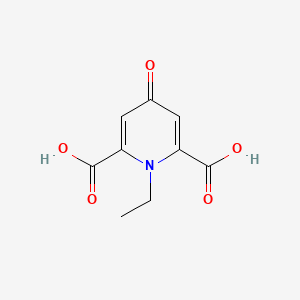
Diethyl ethyl(isopropyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl ethyl(isopropyl)malonate is an organic compound that belongs to the class of malonate esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a colorless liquid with a mild odor and is used in various chemical reactions due to its reactive methylene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl ethyl(isopropyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as ethyl bromide and isopropyl bromide, to form this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction is carried out in a stainless steel autoclave, where ethyl chloroacetate, ammonia, and ethanol are mixed and reacted under controlled pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl ethyl(isopropyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group using alkyl halides.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Heating the compound in the presence of aqueous acid leads to the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Decarboxylation: Aqueous hydrochloric acid and heat.
Major Products Formed
Alkylation: Dialkylated malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Aplicaciones Científicas De Investigación
Diethyl ethyl(isopropyl)malonate is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drugs such as barbiturates and other therapeutic agents.
Industry: This compound is used in the production of agrochemicals and flavoring agents
Mecanismo De Acción
The mechanism of action of diethyl ethyl(isopropyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions act as nucleophiles and participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. The compound’s reactivity is primarily due to the presence of the methylene group flanked by two carbonyl groups, which increases the acidity of the hydrogen atoms and stabilizes the resulting carbanion .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Malonic acid
Uniqueness
Diethyl ethyl(isopropyl)malonate is unique due to the presence of both ethyl and isopropyl groups, which provide distinct steric and electronic properties compared to other malonate esters. This uniqueness allows for specific reactivity patterns and applications in organic synthesis .
Propiedades
Número CAS |
2049-66-3 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
diethyl 2-ethyl-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-12(9(4)5,10(13)15-7-2)11(14)16-8-3/h9H,6-8H2,1-5H3 |
Clave InChI |
KRUDPAOHEFAZDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14744121.png)

![1-(4-Chlorophenyl)-4-[3-[4-(2-methylphenyl)piperazin-1-yl]propyl]piperazine](/img/structure/B14744132.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14744143.png)

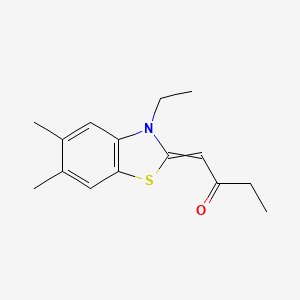
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
